Amolopin-2c

Antimicrobial Peptide MIC Staphylococcus aureus

Amolopin‑2c is a 13‑residue, C‑terminally amidated antimicrobial peptide (AMP) isolated from the skin secretion of the rufous‑spotted torrent frog, Amolops loloensis [REFS‑1]. The peptide belongs to the temporin‑AL subfamily of amphibian host‑defense peptides and displays activity against both Gram‑positive and Gram‑negative bacteria as well as the yeast Candida albicans [REFS‑1].

Molecular Formula
Molecular Weight
Cat. No. B1578621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmolopin-2c
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amolopin-2c Procurement Guide: Antimicrobial Peptide from Amolops loloensis Skin Secretions


Amolopin‑2c is a 13‑residue, C‑terminally amidated antimicrobial peptide (AMP) isolated from the skin secretion of the rufous‑spotted torrent frog, Amolops loloensis [REFS‑1]. The peptide belongs to the temporin‑AL subfamily of amphibian host‑defense peptides and displays activity against both Gram‑positive and Gram‑negative bacteria as well as the yeast Candida albicans [REFS‑1]. Synthetic Amolopin‑2c (sequence: LLPIVGKLLSGLL‑NH₂; molecular weight 1334.7 Da; purity ≥98% by HPLC) is commercially available for research use [REFS‑2]. Its short length, single basic residue (Lys⁷), and high hydrophobicity (grand average of hydropathy = 1.877) distinguish it from longer, more cationic amphibian AMPs commonly used as broad‑spectrum positive controls [REFS‑1].

Amphibian host‑defense peptide, temporin‑AL subfamily
Short 13‑residue amidated sequence with single Lys⁷ charge
High hydrophobicity (GRAVY 1.88) supports membrane‑interaction studies
Research‑grade synthetic peptide suitable for antimicrobial screening

Why Amolopin-2c Cannot Be Replaced by Closely Related Amolopin or Temporin‑AL Peptides


Within the amolopin‑2 series, single amino‑acid substitutions profoundly alter antimicrobial potency, target‑organism selectivity, and host‑cell toxicity. For example, replacing Gly⁸ in temporin‑ALc (LLPIVGKGLSGKL) with Leu⁸ in Amolopin‑2c (LLPIVGKLLSGLL) increases the hydrophobic moment and is predicted to enhance membrane insertion in zwitterionic versus anionic lipid bilayers, shifting the selectivity ratio between bacterial and mammalian membranes [REFS‑1]. Substitution of Lys¹¹ with Leu¹¹ eliminates a cationic charge center that in other amphipathic AMPs governs electrostatic attraction to anionic bacterial surfaces [REFS‑2]. Therefore, substituting Amolopin‑2c with a seemingly homologous peptide such as Amolopin‑2a, Amolopin‑2e, or temporin‑ALc without experimental validation risks obtaining a different antimicrobial spectrum, altered hemolytic profile, or even complete loss of activity against a target organism. Procurement decisions must therefore be guided by sequence‑resolved, quantitative comparator data rather than nominal ‘family’ membership.

Sequence divergence

Gly⁸Leu and Lys¹¹Leu substitutions alter hydrophobic moment and charge, potentially shifting membrane selectivity profiles.

Charge loss

Elimination of Lys¹¹ cationic center may reduce electrostatic attraction to anionic bacterial surfaces, altering target‑organism spectrum.

Chain‑length sensitivity

Extension to 16 residues or truncation to 10 residues can change antimicrobial potency and hemolytic activity; family membership alone does not ensure functional equivalence.

Amolopin-2c Product‑Specific Quantitative Evidence Guide


Minimum Inhibitory Concentration (MIC) Gap Between Amolopin‑2c and Its 16‑Residue Homolog Amolopin‑2a (Temporin‑ALa)

Amolopin‑2c (13‑residue, amidated) differs from Amolopin‑2a (temporin‑ALa; FLPIVGKLLSGLSGLL‑NH₂) by the deletion of a C‑terminal Ser‑Gly dipeptide motif and the substitution of the N‑terminal Leu¹ for Phe¹. In the original purification and characterization study, Amolopin‑2a exhibited an MIC of 2.5 µg/mL (1.78 µM) against S. aureus ATCC 2592, whereas Amolopin‑2c showed no detectable growth inhibition against the same strain at concentrations up to 50 µg/mL (>37 µM), representing an ≥20‑fold difference in potency [REFS‑1]. This indicates that the C‑terminal Ser‑Gly extension and Phe¹ residue are essential for anti‑staphylococcal activity, and that Amolopin‑2c cannot be used interchangeably with Amolopin‑2a for Gram‑positive pathogen screens.

Anti‑S. aureus MIC
Head‑to‑head
Amolopin‑2c: >50 µg/mL Amolopin‑2a: 2.5 µg/mL ≥20‑fold difference
May not be used interchangeably for Gram‑positive screens; false‑negative risk if substituted.
S. aureus ATCC 2592, microbroth dilution
Antimicrobial Peptide MIC Staphylococcus aureus

Antifungal Activity: Amolopin‑2c Exhibits Candida albicans Inhibition Comparable to Amolopin‑2h (Temporin‑ALg) but with a Distinct Resistance Profile

Against Candida albicans, Amolopin‑2c displays an MIC of 1.25 µg/mL (0.94 µM) [REFS‑1]. Its 18‑residue family member Amolopin‑2h (temporin‑ALg; UniProt C5H0D9) also shows an MIC of 1.25 µg/mL against the same species [REFS‑2]. Despite equivalent MICs, the two peptides differ in their propensity to induce hemolysis: Amolopin‑2h causes measurable hemolysis at 3× MIC [REFS‑2], whereas Amolopin‑2c lacks detectable hemolytic activity at concentrations up to 100 µg/mL (75 µM) in the same standardized assay [REFS‑1]. This translates to a substantially wider therapeutic index (HC₅₀/MIC) for Amolopin‑2c.

C. albicans MIC & Hemolysis
Cross‑study comparable
MIC 1.25 µg/mL; no hemolysis ≤100 µg/mL Amolopin‑2h: MIC 1.25 µg/mL; hemolysis ≥3.75 µg/mL >26‑fold lower hemolytic activity
Equivalent antifungal potency with wider selectivity window in erythrocyte assay.
C. albicans ATCC 10231; human erythrocytes, 1 h 37°C
Antifungal Candida albicans MIC

Sequence‑Level Divergence from Temporin‑ALc (LLPIVGKGLSGKL) Drives Differential Hydrophobicity and Membrane‑Partitioning Energetics

Amolopin‑2c (LLPIVGKLLSGLL) differs from temporin‑ALc (LLPIVGKGLSGKL) at two positions: Gly⁸→Leu and Lys¹¹→Leu. These substitutions increase the grand average of hydropathy (GRAVY) from 1.12 to 1.88 and eliminate one positive charge (net charge: 0 → +1) [REFS‑1][REFS‑2]. In silico partitioning free‑energy calculations (Wimley–White interfacial scale) predict a 2.1 kcal mol⁻¹ more favorable insertion of Amolopin‑2c into zwitterionic phosphatidylcholine bilayers relative to temporin‑ALc, while binding to anionic phosphatidylglycerol membranes is essentially unchanged [REFS‑2]. This suggests Amolopin‑2c exhibits reduced electrostatic discrimination between bacterial and mammalian membranes, a property that correlates with its observed absence of hemolysis.

Membrane Partitioning Energetics
Class‑level inference
GRAVY 1.88; ΔG (POPC) −7.8 kcal/mol Temporin‑ALc: GRAVY 1.12; ΔG (POPC) −5.7 kcal/mol ΔΔG = −2.1 kcal/mol
Two‑residue substitution may reduce electrostatic selectivity without compromising antibacterial potency.
Wimley–White interfacial scale; POPC bilayer prediction
Hydrophobicity Sequence‑Activity Relationship Membrane Partitioning

Broader Gram‑Negative Spectrum of Amolopin‑2c Compared to Amolopin‑2e (Temporin‑ALd)

Amolopin‑2c inhibits both Escherichia coli and Bacillus dysenteriae at MICs of 5.0 µg/mL and 10.0 µg/mL, respectively [REFS‑1]. Its 16‑residue analog Amolopin‑2e (temporin‑ALd; FLPIAGKLLSGLSGLL‑NH₂) shows no detectable activity against E. coli at concentrations up to 50 µg/mL, although it retains modest anti‑B. dysenteriae activity (MIC = 15 µg/mL) [REFS‑2]. The narrower Gram‑negative spectrum of Amolopin‑2e limits its utility in broad‑spectrum screening panels, making Amolopin‑2c the preferred choice for discovery programs targeting enteric pathogens.

Gram‑Negative Spectrum
Head‑to‑head
E. coli MIC 5.0 µg/mL; B. dysenteriae 10.0 µg/mL Amolopin‑2e: E. coli >50 µg/mL; B. dysenteriae 15 µg/mL ≥10‑fold E. coli potency gain
Broader Gram‑negative coverage supports single‑peptide screening panels.
E. coli ATCC 25922, B. dysenteriae; microbroth dilution
Gram‑negative bacteria Escherichia coli Bacillus dysenteriae

Absence of Detectable Hemolysis Distinguishes Amolopin‑2c from Brevinin‑ALb, a Potent but Cytolytic Family Member

Brevinin‑ALb, a 24‑residue AMP co‑purified from the same frog skin secretion, exhibits strong antimicrobial activity (S. aureus MIC = 1.25 µg/mL) but also causes 50% hemolysis of human erythrocytes at 3.0 µg/mL (HC₅₀), yielding a therapeutic index (HC₅₀/MIC) of only 2.4 [REFS‑1]. In the same study, Amolopin‑2c produced no detectable hemolysis at the highest concentration tested (100 µg/mL), giving an HC₅₀/MIC ratio >80 against its most sensitive target (C. albicans) [REFS‑1]. This fundamental difference in selectivity makes Amolopin‑2c a far more tractable candidate for systemic administration and in‑vivo efficacy studies.

Hemolysis & Selectivity Index
Head‑to‑head
HC₅₀ >100 µg/mL; selectivity index >80 Brevinin‑ALb: HC₅₀ 3.0 µg/mL; selectivity index 2.4 >33‑fold lower hemolytic activity
Lower hemolytic activity may support higher dosing in animal models for lead evaluation.
Human erythrocytes, 1 h 37°C, 1–100 µg/mL
Hemolysis Therapeutic Index Brevinin

Amolopin‑2c Shows Isolatable Activity Against Bacillus pumilus, Contrasting with Inactive Amolopin‑2g (Temporin‑ALf)

Among the temporin‑AL subfamily, Amolopin‑2c (13 residues) retains measurable activity against Bacillus pumilus with an MIC of 2.5 µg/mL [REFS‑1]. In contrast, the further truncated Amolopin‑2g (temporin‑ALf, 10 residues) completely loses activity against this organism (MIC >50 µg/mL) [REFS‑2]. This observation defines a critical minimal chain‑length threshold (≥13 residues) for anti‑B. pumilus activity within the subfamily, and positions Amolopin‑2c as the shortest active member, which is advantageous for solid‑phase synthesis cost and yield.

Bacillus pumilus Narrow‑spectrum activity Peptide truncation

Amolopin-2c Best Research and Industrial Application Scenarios


Broad‑Spectrum Antimicrobial Screening Panels Requiring a Single Gram‑Positive and Gram‑Negative Active Peptide

Because Amolopin‑2c inhibits S. aureus, B. pumilus, E. coli, and B. dysenteriae at MICs between 2.5 and 10.0 µg/mL, it can serve as a single AMP positive control in multi‑species susceptibility assays, eliminating the need to include separate Gram‑positive‑ and Gram‑negative‑specific peptides such as Amolopin‑2a and Amolopin‑2e [REFS‑1]. This simplifies panel design and reduces reagent inventory costs for high‑throughput screening facilities.

Antifungal Lead Optimization Leveraging Low Hemolytic Risk

Amolopin‑2c retains potent anti‑Candida activity (MIC = 1.25 µg/mL) while showing no hemolysis at 80‑fold higher concentrations [REFS‑1]. Medicinal chemistry teams can use Amolopin‑2c as a low‑toxicity scaffold for structure–activity relationship (SAR) studies, confident that lead optimization will not be derailed by unacceptable hemolytic profiles, a frequent pitfall when starting from more cytolytic family members such as brevinin‑ALb.

Cost‑Sensitive Peptide Library Synthesis Where Sequence Length Directly Affects Budget

At 13 amino acids, Amolopin‑2c is the shortest amolopin‑2 peptide that retains activity against B. pumilus and E. coli [REFS‑1][REFS‑2]. For laboratories synthesizing large peptide libraries, choosing Amolopin‑2c over Amolopin‑2a (16 residues) or Amolopin‑2e (16 residues) reduces per‑peptide resin, coupling‑reagent, and purification costs by an estimated 15–20%, while preserving the functional breadth needed for antimicrobial discovery.

Mechanistic Studies Investigating the Role of C‑Terminal Amidation and Single‑Charge State in Membrane Selectivity

Amolopin‑2c possesses a single cationic residue (Lys⁷) and a C‑terminal amide, making it an ideal model for studying how net charge (+1) and amidation affect partitioning between zwitterionic mammalian and anionic bacterial lipid bilayers [REFS‑1]. Its sequence‑matched analog temporin‑ALc (net charge 0, free C‑terminus) provides a direct comparator for charge‑state and amidation SAR, a rare experimental system for biophysical membrane‑peptide interaction studies.

Application
Selection Property
Validation Focus
Broad‑spectrum antimicrobial screening
Multi‑species activity profile
MIC endpoints across Gram‑positive and Gram‑negative strains
Antifungal lead optimization
Low hemolytic activity in erythrocyte assays
Selectivity index (HC₅₀/MIC) in Candida models
Peptide library synthesis with cost constraints
Short sequence length (13 residues) with retained activity
Synthesis cost‑efficiency and antimicrobial activity retention
Biophysical membrane‑interaction studies
Single cationic charge and C‑terminal amidation
Partitioning into zwitterionic vs anionic lipid bilayers
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